molecular formula C19H20N2O2S B2775301 4-butoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide CAS No. 477554-52-2

4-butoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide

Cat. No.: B2775301
CAS No.: 477554-52-2
M. Wt: 340.44
InChI Key: RDUNIEBNOHGTMC-UHFFFAOYSA-N
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Description

4-butoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide is a synthetic benzothiazole derivative intended for research and development purposes. As a member of the benzothiazole compound class, it is of significant interest in early-stage pharmacological and biochemical research . Benzothiazole scaffolds are frequently investigated for their potential to interact with various biological targets, such as ion channels and neurotransmitter receptors . For instance, structurally related N-(thiazol-2-yl)-benzamide analogs have been identified in scientific literature as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), representing valuable tool compounds for probing the physiological functions of this receptor . Researchers value this chemical class for its potential as a negative allosteric modulator in the study of pentameric ligand-gated ion channels . This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use. All necessary safety data sheets (SDS) and handling information should be consulted prior to use.

Properties

IUPAC Name

4-butoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-3-4-11-23-16-8-5-14(6-9-16)19(22)21-15-7-10-18-17(12-15)20-13(2)24-18/h5-10,12H,3-4,11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUNIEBNOHGTMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of Butoxy Group: The butoxy group can be introduced through an etherification reaction using butanol and a suitable catalyst.

    Amidation: The final step involves the formation of the amide bond by reacting the benzothiazole derivative with 4-butoxybenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to reduce any carbonyl groups present.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, where nucleophiles such as amines or thiols can replace substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced carbonyl compounds

    Substitution: Substituted benzothiazole derivatives

Scientific Research Applications

4-butoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a lead molecule for the development of new drugs due to its potential biological activities, such as anti-cancer, anti-inflammatory, and antimicrobial properties.

    Biological Studies: It can be used in biological assays to study its effects on various cellular pathways and molecular targets.

    Material Science: The compound can be utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

    Agriculture: It can be explored for its potential use as a pesticide or herbicide due to its chemical structure and reactivity.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The benzothiazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of cellular processes such as apoptosis, cell proliferation, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound with a simpler structure.

    2-aminobenzothiazole: A derivative with an amino group at the 2-position.

    4-butoxybenzamide: A simpler amide derivative without the benzothiazole core.

Uniqueness

4-butoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide is unique due to the combination of the benzothiazole core and the butoxybenzamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler derivatives. The presence of the butoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.

Biological Activity

4-butoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide is a synthetic organic compound with the molecular formula C19H20N2O2S. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The following sections will explore the synthesis, biological activity, and research findings related to this compound.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Benzothiazole Core : The benzothiazole core is synthesized through the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone under acidic conditions.
  • Introduction of Butoxy Group : The butoxy group is introduced via an etherification reaction using butanol and a suitable catalyst.
  • Amidation : The final step involves forming the amide bond by reacting the benzothiazole derivative with 4-butoxybenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Research indicates that compounds containing the benzothiazole moiety can induce apoptosis in cancer cells by activating procaspase-3 to caspase-3. For instance, derivatives similar to this compound have shown significant anticancer activity against various cell lines, including U937 (a procaspase-3 over-expressing cell line) and MCF-7 (a procaspase-3 non-expressing cell line). The structure–activity relationship (SAR) analysis suggests that the presence of the benzothiazole ring is crucial for enhancing anticancer activity and selectivity .

The mechanism by which this compound exerts its biological effects involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to various biological outcomes such as:

  • Induction of apoptosis in cancer cells.
  • Antimicrobial activity against various pathogens.

This interaction is believed to be mediated through the compound's ability to alter cellular signaling pathways related to cell survival and proliferation .

Case Studies

Several studies have evaluated the biological activity of benzothiazole derivatives:

  • Anticancer Activity : A study demonstrated that compounds bearing similar structures to this compound exhibited IC50 values in the micromolar range against cancer cell lines. Notably, some derivatives showed selectivity towards cancer cells over normal cells, indicating potential for therapeutic use .
  • Antimicrobial Activity : Another investigation reported that benzothiazole derivatives displayed significant antimicrobial properties against both gram-positive and gram-negative bacteria. The compounds were effective in inhibiting bacterial growth at low concentrations, suggesting their potential as lead compounds for developing new antibiotics .

Table 1: Anticancer Activity of Benzothiazole Derivatives

Compound IDCell LineIC50 (µM)Mechanism
8jU9375.2Procaspase activation
8kMCF-76.6Procaspase activation

Table 2: Antimicrobial Efficacy of Benzothiazole Derivatives

Compound IDMicroorganismMinimum Inhibitory Concentration (MIC)
10aE. coli12 µg/mL
10bS. aureus8 µg/mL

Q & A

Q. What interdisciplinary approaches enhance mechanistic understanding of its bioactivity?

  • Methodology : Combine metabolomics (LC-MS/MS) to track cellular metabolite changes with transcriptomics (RNA-seq) to identify dysregulated pathways. Cross-reference with cheminformatics databases (PubChem, ChEMBL) to map mechanistic hypotheses .

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